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Compound of Interest

Compound Name: CZC-25146 hydrochloride

Cat. No.: B1139147 Get Quote

Technical Support Center: CZC-25146
Welcome to the technical support center for the selective LRRK2 inhibitor, CZC-25146. This

resource is designed for researchers, scientists, and drug development professionals to

provide guidance on minimizing off-target kinase inhibition and to offer troubleshooting support

for common issues encountered during in-vitro experiments.

Frequently Asked Questions (FAQs)
Q1: What is CZC-25146 and what is its primary target?

A1: CZC-25146 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1]

[2] It has been shown to inhibit both wild-type LRRK2 and the G2019S mutant, which is

commonly associated with Parkinson's disease.[1]

Q2: What are the known off-target kinases of CZC-25146?

A2: While CZC-25146 is highly selective for LRRK2, it has been shown to inhibit a small

number of other kinases with high potency. These include Polo-like kinase 4 (PLK4), Cyclin G-

associated kinase (GAK), Tyrosine kinase non-receptor 1 (TNK1), Calcium/calmodulin-

dependent protein kinase kinase 2 (CAMKK2), and Phosphatidylinositol-5-phosphate 4-kinase

type 2 gamma (PIP4K2C).[1][2][3]

Q3: How can I minimize the risk of off-target effects in my cellular experiments?
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A3: To minimize off-target effects, it is recommended to use the lowest effective concentration

of CZC-25146 that elicits the desired on-target phenotype. Performing a dose-response

experiment is crucial to identify this optimal concentration. Additionally, consider using a

secondary LRRK2 inhibitor with a different chemical scaffold to confirm that the observed

phenotype is due to LRRK2 inhibition and not an off-target effect.

Q4: What are the recommended negative and positive controls when using CZC-25146?

A4: For a negative control, a vehicle control (e.g., DMSO) at the same final concentration used

for CZC-25146 is essential. As a positive control for LRRK2 inhibition, you can use a well-

characterized LRRK2 inhibitor or a cell line expressing a kinase-dead LRRK2 mutant.

Q5: I am observing unexpected cellular toxicity. Could this be due to off-target effects?

A5: While CZC-25146 has been reported to have low cytotoxicity, off-target effects can

sometimes contribute to cellular stress.[3] To investigate this, you can perform a counter-screen

against the known off-target kinases or use siRNA/shRNA to knock down the expression of

these kinases and observe if the toxic phenotype is rescued.

Data Presentation
Table 1: On-Target and Off-Target Kinase Inhibition Profile of CZC-25146
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Target Kinase IC50 (nM) Reference

On-Target

LRRK2 (wild-type) 4.76 [1][2][3]

LRRK2 (G2019S mutant) 6.87 [1][2][3]

Known Off-Targets

PLK4 Not Reported [1][2][3]

GAK Not Reported [1][2][3]

TNK1 Not Reported [1][2][3]

CAMKK2 Not Reported [1][2][3]

PIP4K2C Not Reported* [1][2][3]

*Note: While specific IC50 values are not publicly available, these kinases were identified as

being inhibited with high potency in a chemoproteomics screen.[3]

Troubleshooting Guides
Issue 1: High background signal in my in-vitro kinase assay.

Possible Cause Troubleshooting Step

Reagent Contamination
Ensure all buffers and reagents are freshly

prepared and filtered.

Non-specific Antibody Binding

Increase the number of wash steps and include

a blocking agent (e.g., BSA) in your antibody

dilution buffer.

Autofluorescence of Compound

Run a control plate with CZC-25146 in the

absence of kinase or substrate to measure its

intrinsic fluorescence.

Issue 2: Inconsistent IC50 values for LRRK2 inhibition.
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Possible Cause Troubleshooting Step

Incorrect ATP Concentration

Ensure the ATP concentration in your assay is

at or near the Km for LRRK2. IC50 values for

ATP-competitive inhibitors are sensitive to ATP

concentration.

Enzyme Instability
Use freshly thawed aliquots of LRRK2 for each

experiment and keep the enzyme on ice.

Compound Precipitation

Visually inspect the highest concentrations of

your dilution series for any precipitate. If

necessary, adjust the solvent or lower the

maximum concentration.

Issue 3: Discrepancy between biochemical and cellular assay results.

Possible Cause Troubleshooting Step

Poor Cell Permeability

Although reported to be cell-permeable, different

cell lines can have varying uptake efficiencies.

[1] Consider using a cell-based target

engagement assay to confirm intracellular

LRRK2 binding.

Activation of Compensatory Pathways

Inhibition of LRRK2 may lead to the

upregulation of other signaling pathways. Use

pathway analysis tools (e.g., phospho-

proteomics) to investigate these changes.

Off-target Effects in Cells

At higher concentrations, off-target inhibition

may become more prominent and produce a

phenotype that masks the on-target effect.

Perform a careful dose-response analysis.

Experimental Protocols
Protocol 1: LRRK2 Inhibition Assay using TR-FRET
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This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer

(TR-FRET) assay to measure CZC-25146 inhibition of LRRK2.

Materials:

Recombinant human LRRK2 (wild-type or G2019S)

LRRK2-specific substrate peptide

Europium-labeled anti-phospho-substrate antibody (Donor)

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)

ATP

CZC-25146

DMSO

384-well low-volume plates

TR-FRET plate reader

Procedure:

Prepare a serial dilution of CZC-25146 in DMSO. Further dilute in kinase reaction buffer to

the desired final concentrations.

Add 2 µL of the diluted CZC-25146 or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 4 µL of a solution containing LRRK2 and the substrate peptide in kinase reaction buffer

to each well.
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Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. The final

ATP concentration should be at or near the Km for LRRK2.

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled

antibody and the streptavidin-conjugated acceptor in a TR-FRET buffer (containing EDTA).

Incubate the plate for 60 minutes at room temperature to allow for antibody-substrate

binding.

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the

donor and acceptor wavelengths.

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to

determine the IC50 value.

Protocol 2: Kinome-wide Selectivity Profiling
To assess the selectivity of CZC-25146, a kinome-wide profiling assay is recommended. This is

typically performed as a service by specialized companies. The general workflow is as follows:

Compound Submission: Provide a stock solution of CZC-25146 in DMSO at a specified

concentration.

Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a large

panel of recombinant kinases.

Assay Principle: The assay format can vary, but a common method is a competition binding

assay where the test compound competes with a labeled ligand for binding to the kinase

active site.

Data Analysis: The results are typically reported as the percentage of remaining kinase

activity or binding relative to a vehicle control. A significant reduction in activity/binding

indicates a potential interaction.

Follow-up: For any "hits" identified in the primary screen, a dose-response experiment is

performed to determine the IC50 or Kd value, providing a quantitative measure of the off-

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


target potency.

Visualizations
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Caption: On- and off-target pathways of CZC-25146.
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Experimental Workflow for Assessing Off-Target Effects
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Kinome-wide Profiling
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Caption: Workflow for off-target effect assessment.
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Troubleshooting Logic for Unexpected Results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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